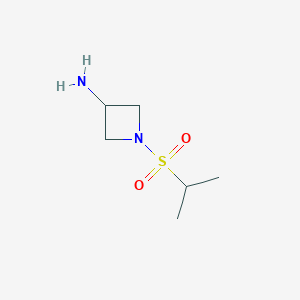
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, and an ether linkage to a dimethylethanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine typically involves the following steps:
Bromination: The starting material, pyridine, is brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: The dibromopyridine derivative is then reacted with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the ether linkage play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromopyridine: A related compound with bromine atoms at positions 2 and 3.
N-(2,5-Dibromopyridin-3-yl)pivalamide: Another similar compound with a pivalamide group instead of the dimethylethanamine moiety.
Uniqueness
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the ether linkage to the dimethylethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H12Br2N2O |
|---|---|
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12Br2N2O/c1-13(2)3-4-14-9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OYKCLKFKCZGNBJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=NC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
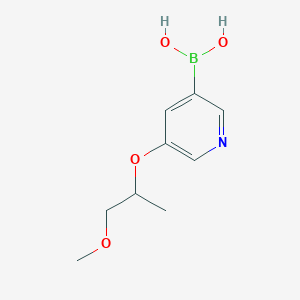
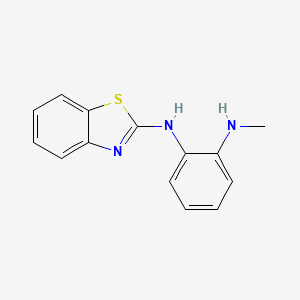
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)



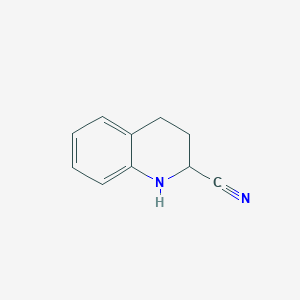
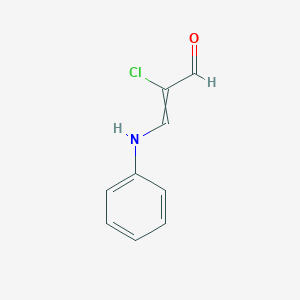
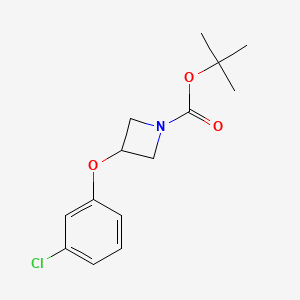
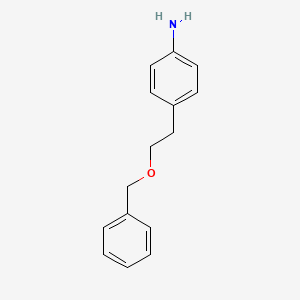
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
